N-hydroxyoctadeca-9,11,13-trienamide is a bioactive lipid compound derived from the metabolism of linoleic acid. It is primarily recognized for its role as a signaling molecule in various physiological processes. This compound is classified under the category of hydroxylated fatty acids and amides, which are known to exhibit various biological activities, including anti-inflammatory effects and modulation of cellular signaling pathways.
N-hydroxyoctadeca-9,11,13-trienamide is synthesized from linoleic acid through enzymatic and non-enzymatic oxidation processes. It can be found in certain plant oils and is also produced during the oxidation of dietary fats. Its presence in human tissues has been linked to dietary intake, particularly from sources rich in polyunsaturated fatty acids.
This compound belongs to the broader class of fatty acid derivatives and can be specifically classified as a hydroxylated fatty acid amide. Its structural features include multiple double bonds and a hydroxyl group, which contribute to its reactivity and biological functions.
The synthesis of N-hydroxyoctadeca-9,11,13-trienamide can be achieved through several methods:
The synthesis often requires specific conditions such as temperature control, pH adjustments, and the use of solvents that facilitate the reaction while minimizing side reactions. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
N-hydroxyoctadeca-9,11,13-trienamide has a complex molecular structure characterized by:
The molecular formula for N-hydroxyoctadeca-9,11,13-trienamide is C₁₈H₃₃NO. The compound's molecular weight is approximately 281.47 g/mol. Structural analysis can reveal its stereochemistry and spatial arrangement using techniques such as X-ray crystallography or advanced NMR methods.
N-hydroxyoctadeca-9,11,13-trienamide participates in various chemical reactions:
The reaction conditions (temperature, solvent choice) significantly influence the yield and selectivity of these transformations. Monitoring these reactions often involves chromatographic techniques to analyze product formation over time.
N-hydroxyoctadeca-9,11,13-trienamide exerts its biological effects primarily through interaction with specific receptors and signaling pathways:
Studies indicate that N-hydroxyoctadeca-9,11,13-trienamide modulates thromboxane production in platelets and influences nitric oxide synthase activity in vascular tissues . These actions suggest its potential therapeutic implications in cardiovascular health.
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for quantifying this compound in biological samples . Its stability under various environmental conditions has been studied to understand its behavior during food processing .
N-hydroxyoctadeca-9,11,13-trienamide has been investigated for various applications:
Linoleic acid (LA; 18:2n-6) serves as the primary biosynthetic precursor for N-hydroxyoctadeca-9,11,13-trienamide. This essential ω-6 polyunsaturated fatty acid (PUFA) undergoes a series of enzymatic modifications to form conjugated triene structures characteristic of the target compound. LA metabolism begins with its release from membrane phospholipids by phospholipase A2 enzymes, making it accessible for downstream oxidation [3] [4].
The evolutionary conservation of LA biosynthesis is notable: While many vertebrates lack de novo LA synthesis capabilities, certain invertebrates (e.g., insects, nematodes) possess ∆12-desaturases that convert oleic acid (18:1n-9) to LA through stereospecific dehydrogenation. This enzymatic step introduces the cis-∆12 double bond, establishing the diunsaturated backbone essential for subsequent modifications [6] [7]. In organisms lacking ∆12-desaturases, dietary LA becomes obligatory for N-hydroxyoctadecatrienamide production, highlighting the metabolic dependency on precursor availability.
Table 1: Evolutionary Distribution of Linoleic Acid Biosynthesis
Organism Group | LA Synthesis Ability | Key Enzymes | Precursor Relevance |
---|---|---|---|
Higher plants | Yes | ∆12-ACP desaturase | Primary LA source in ecosystems |
Insects (e.g., Periplaneta) | Yes | Bifunctional ∆12/∆15 desaturases | De novo precursor supply |
Mammals | No | N/A | Dietary precursor required |
Fungi | Variable | ∆12-CoA desaturases | Secondary metabolite production |
The conversion of LA to N-hydroxyoctadeca-9,11,13-trienamide involves coordinated desaturation and hydroxylation reactions:
Table 2: Enzymatic Modifications in Trienamide Biosynthesis
Reaction Type | Enzyme Classes | Stereochemical Outcome | Key Intermediate |
---|---|---|---|
∆13-Desaturation | Front-end desaturases | cis-Configuration maintained | Octadeca-9,11,13-trienoic acid |
C-13 Hydroxylation | 15-LOX-1, CYP4A | 13(S)-HODE predominant | 13-Hydroperoxyoctadecatrienoic acid |
Amide conjugation | FAAH-like enzymes | N-acyl linkage | Octadecatrienoyl-CoA |
Lipoxygenases (LOX) and Cytochrome P450 (CYP) isoforms are pivotal in generating the oxidized backbone of N-hydroxyoctadecatrienamide:
LOX-Mediated Pathways:15-Lipoxygenase-1 (ALOX15) preferentially oxidizes LA to 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE), which is rapidly reduced to 13(S)-HODE. When acting on octadecatrienoic acid, ALOX15 similarly produces 13-hydroperoxyoctadeca-9,11,13-trienoic acid—a direct precursor to the target trienamide [1] [4]. COX-2 also contributes by metabolizing LA to 13(S)-HODE at lower efficiency, demonstrating enzymatic plasticity in precursor oxidation [4].
CYP450-Mediated Modifications:
Regulatory Cross-Talk:LOX and CYP activities compete for LA-derived substrates. In endothelial cells, 13-HODE production inhibits thromboxane synthesis—demonstrating functional interplay between PUFA metabolites [1]. For trienamide biosynthesis, this competition determines the hydroxy-group positioning and stereochemistry critical for biological activity.
Table 3: Isoform-Specific Actions on Fatty Acid Backbones
Enzyme Class | Key Isoforms | Primary Reaction | Product Relevance to Trienamide |
---|---|---|---|
Lipoxygenase | ALOX15 | 13(S)-HpODE synthesis | Direct precursor oxygenation |
ALOX15B | 15-HETE synthesis | Minor trienamide contribution | |
Cyclooxygenase | COX-2 | 13(S)-HODE from LA | Alternative oxidation pathway |
Cytochrome P450 | CYP4A/F | ω-Hydroxylation | Terminal hydroxy intermediates |
CYP2J/C | Epoxidation | Epoxy/diol side-products |
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: